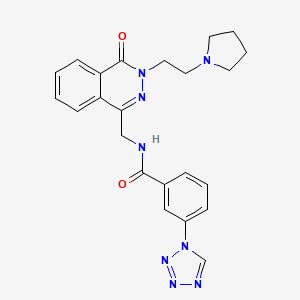

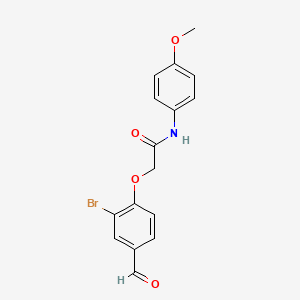

![molecular formula C11H17FN2 B2974313 N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine CAS No. 1341080-03-2](/img/structure/B2974313.png)

N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine” is an organic compound containing an aminomethyl group and a fluorophenyl group. The aminomethyl group is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amination, oxidation, and reduction . For example, a compound called 2,5-bis(N-methyl-aminomethyl)furan was synthesized from HMF using a one-pot amination–oxidation–amination reaction .Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. For instance, the aminomethyl group could undergo reactions such as the Demjanov rearrangement , which involves diazotization of the amine by nitrous acid, leading to rearranged alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, a compound called aminomethyl propanol, which also contains an aminomethyl group, is a colorless liquid that is soluble in water .Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Research by Harrison et al. (2001) on compounds structurally related to N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine shows the development of water-soluble neurokinin-1 (NK1) receptor antagonists. These compounds are significant for their potential in treating emesis and depression due to their high affinity, oral activity, and long central duration of action. The solubility in water exceeds 100 mg/mL, indicating potential for both intravenous and oral clinical administration (Harrison et al., 2001).

5-HT2A Receptor Inverse Agonists

Another study by Vanover et al. (2006) explored the pharmacological properties of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl) carbamide dihydroxybutanedioate (ACP-103), a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. The compound demonstrated potential as an antipsychotic agent, exhibiting potent inverse agonist activity and significant oral bioavailability in rats. This research highlights the therapeutic potential of structurally related compounds in treating psychosis and associated disorders (Vanover et al., 2006).

Molecular Imaging of Neurodegenerative Diseases

Research by Shoghi-Jadid et al. (2002) on the use of radiofluorinated compounds for positron emission tomography (PET) imaging in Alzheimer's disease (AD) patients demonstrates the application of fluorinated compounds in neurodegenerative disease diagnostics. The study involved a compound for determining the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living AD patients, suggesting the potential use of fluorinated compounds in the early diagnosis and monitoring of AD progression (Shoghi-Jadid et al., 2002).

Antipsychotic Potential

Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for their antipsychotic potential. These compounds, through their selective activity, reduced spontaneous locomotion in mice without interacting with D2 dopamine receptors, indicating a novel mechanism of action for antipsychotic drugs. This research points to the innovative use of structurally similar compounds in developing new antipsychotic medications (Wise et al., 1987).

properties

IUPAC Name |

N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FN2/c1-3-14(2)8-10-6-11(12)5-4-9(10)7-13/h4-6H,3,7-8,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAMHERXRGLYHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1=C(C=CC(=C1)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[2-(aminomethyl)-5-fluorophenyl]methyl]-N-methylethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-2-sulfanyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2974231.png)

![3,9-dimethyl-7-benzyl-1-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur ine-6,8-dione](/img/no-structure.png)

![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2974240.png)